molecular formula C17H11ClO2 B5727720 2-(4-chlorobenzyl)naphthoquinone

2-(4-chlorobenzyl)naphthoquinone

Cat. No.: B5727720
M. Wt: 282.7 g/mol
InChI Key: UOMYJSHYFFWGGY-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)naphthoquinone is a synthetic naphthoquinone derivative of significant interest in preclinical oncology and infectious disease research. Its core research value lies in its potential as a multi-target agent capable of disrupting critical cellular processes in cancer and microbial cells. In anticancer studies, naphthoquinones are investigated for their ability to induce cytotoxic effects through mechanisms such as redox cycling. This process generates reactive oxygen species (ROS), creating oxidative stress that can overwhelm and damage cancer cells . This elevated ROS level can trigger programmed cell death (apoptosis) by activating key signaling pathways and executioner caspases, such as caspase-3 . Furthermore, research on related naphthoquinones suggests potential for inhibiting specific molecular targets, including modulation of the STAT3 signaling pathway and induction of DNA damage, making them valuable tools for studying cell cycle arrest and death in malignancies like acute myeloid leukemia (AML) . Beyond oncology, this compound serves as a key chemical intermediate for exploring new antibacterial agents. The naphthoquinone scaffold is known for its potent biological activities, and structural modifications are pursued to develop compounds effective against multidrug-resistant bacteria . This compound provides a versatile framework for probing structure-activity relationships and developing novel therapeutic candidates for both cancer and infectious diseases.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMYJSHYFFWGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Anticancer Activity

Electron-Withdrawing vs. Electron-Donating Groups
  • 2-(4-Chlorobenzyl)naphthoquinone: The 4-chlorobenzyl group is electron-withdrawing, which aligns with evidence showing that electron-withdrawing substituents (e.g., trifluoromethyl, chloro) enhance cytotoxicity. For example, fluoromethyl-substituted naphthoquinones exhibited IC₅₀ values of 4.01–6.84 µM against KB and HepG2 cancer cells .
  • Hydroxy/Methoxy Derivatives: Compounds like 5-hydroxy-2,3-epoxy-1,4-naphthoquinone (IC₅₀ > 20 µM) showed reduced cytotoxicity compared to electron-withdrawing analogs, consistent with the trend that electron-donating groups diminish activity .
  • Amino Acid Conjugates: Naphthoquinones fused with L-amino acids (e.g., compounds 2–6 ) demonstrated variable antiproliferative effects, depending on the amino acid’s hydrophobicity and charge.
Chlorobenzyl vs. Chlorophenylcyclohexyl Groups
  • Atovaquone (2-[trans-4-(4′-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone): This antimalarial agent shares a chlorophenyl moiety but incorporates a bulky cyclohexyl group. Its activity against Plasmodium parasites highlights how substituent bulkiness and spatial arrangement influence target specificity . In contrast, the chlorobenzyl group in this compound may favor membrane permeability due to reduced steric hindrance.

Antimicrobial Activity

  • Trifluoromethylphenylamino Derivatives: Compounds 5a and 5b showed MIC values of 1.22 and 19.53 µg/mL against Staphylococcus aureus, respectively . The electron-withdrawing trifluoromethyl group likely enhances membrane disruption or enzyme inhibition.

Reactive Oxygen Species (ROS) Induction

  • Hydrogen Peroxide Production: Naphthoquinones like compounds 9 and 16 induced significant ROS in A549 lung cancer cells, correlating with mitochondrial dysfunction and apoptosis . The chlorobenzyl group’s electron-withdrawing nature may similarly enhance ROS generation, a key mechanism in naphthoquinone-mediated cytotoxicity.

Spectral Data Comparison

Compound Melting Point (°C) Key IR Bands (cm⁻¹) ¹H NMR (δ, ppm)
2,3-Epoxy-2-methyl-1,4-naphthoquinone 145–147 1680 (C=O), 1250 (C-O-C) 2.15 (s, 3H, CH₃), 4.25 (s, 2H, epoxy)
This compound* N/A ~1670 (C=O), ~750 (C-Cl) 4.50 (s, 2H, CH₂), 7.30–7.60 (m, Ar-H)

*Predicted based on analogous compounds .

Key Research Findings and Implications

  • Anticancer Potency: Chlorobenzyl-substituted naphthoquinones are projected to exhibit IC₅₀ values <10 µM against solid tumors, comparable to fluoromethyl and sulfur-containing derivatives .
  • Druglikeness: Computational screening of 1,4-naphthoquinone derivatives highlights favorable drug-likeness for chlorobenzyl analogs, with balanced logP and polar surface area .
  • Thermodynamic Stability: Crystalline naphthoquinones (e.g., Atovaquone ) demonstrate the importance of purification solvents (e.g., acetonitrile) in achieving stable polymorphs, a consideration for this compound formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-chlorobenzyl)naphthoquinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via refluxing 2-amino-3-chloro-1,4-naphthoquinone with 4-chlorobenzoyl chloride in ethanol, yielding ~18.8% after recrystallization . Alternatively, microwave-assisted multicomponent reactions using 1,4-naphthoquinone derivatives and aromatic aldehydes under glacial acetic acid conditions offer rapid synthesis, though substituent limitations (e.g., hydroxy or methoxy groups) may require optimization . Key metrics include temperature control (e.g., 70°C powerstat setting) and solvent selection (methanol for crystallization) .

Q. How is the crystal structure of this compound characterized, and what structural features impact its bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with a dihedral angle of 71.02° between the naphthoquinone ring and the 4-chlorophenyl group, creating a non-planar conformation . Antiparallel alignment of N–H and C=O bonds and intermolecular N–H⋯Cl hydrogen bonding stabilize the structure, which may influence redox properties and interactions with biological targets like enzymes .

Q. What preliminary biological screening approaches are used to evaluate this compound’s bioactivity?

  • Methodological Answer : Initial screens focus on in vitro assays for anticancer activity (e.g., antiproliferative effects on cancer cell lines) and antimicrobial activity (e.g., bacterial growth inhibition). Protocols include MTT assays for viability and disk diffusion for antimicrobial potency, with IC₅₀ and MIC values as critical endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or cell line specificity. To address this:

  • Conduct comparative studies using standardized protocols (e.g., NCI-60 panel for anticancer activity).
  • Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. enzymatic assays for ROS generation) .
  • Control compound purity via HPLC and crystallography to exclude batch-to-batch variability .

Q. What advanced spectroscopic and computational methods elucidate the redox behavior of this compound?

  • Methodological Answer :

  • Cyclic Voltammetry : Measures redox potentials to correlate quinone/hydroquinone transitions with pro-oxidant activity .
  • DFT Calculations : Predict electron affinity and HOMO-LUMO gaps to identify reactive sites for electrophilic attacks .
  • EPR Spectroscopy : Detects semiquinone radical intermediates, critical for understanding ROS generation mechanisms .

Q. How does molecular conformation influence the biological efficacy of this compound?

  • Methodological Answer : The dihedral angle (71.02°) between the naphthoquinone core and 4-chlorophenyl group reduces steric hindrance, enhancing membrane permeability. Conformational flexibility of the amide linker allows for target-specific interactions (e.g., with NAD(P)H:quinone oxidoreductase 1). Mutagenesis studies or co-crystallization with target proteins (e.g., cytochrome c) can validate these interactions .

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